(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
The compound (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and multiple nitrophenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl thioamide with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with hydrazine derivatives to introduce the hydrazinylidene group. Subsequent nitration reactions introduce the nitrophenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple nitrophenyl groups and the thiazole ring contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(4-methyl-3-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N7O6S/c1-15-3-8-18(13-22(15)33(37)38)28-29-24-23(17-4-9-19(10-5-17)32(35)36)30-31(25(24)34)26-27-21(14-40-26)16-6-11-20(39-2)12-7-16/h3-14,30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYPKOMVYADWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N7O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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